molecular formula C16H18FNO B2519985 2-(4-fluorophenyl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one CAS No. 2309217-35-2

2-(4-fluorophenyl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one

Cat. No.: B2519985
CAS No.: 2309217-35-2
M. Wt: 259.324
InChI Key: NECVLOJOGCCOQJ-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-1-{3-methylidene-8-azabicyclo[321]octan-8-yl}ethan-1-one is a complex organic compound that features a unique bicyclic structure This compound is part of the tropane alkaloid family, which is known for its diverse biological activities The presence of the 8-azabicyclo[32

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the use of acyclic starting materials that contain the necessary stereochemical information . Another approach involves the direct stereochemical control during the transformation that generates the bicyclic architecture .

Industrial Production Methods

Industrial production of this compound may involve multistep synthesis processes. For instance, the synthesis of related compounds has been achieved through isocyanide insertion reactions, which are evaluated for their biological activities . These methods are designed to be efficient and scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The conditions for these reactions vary depending on the desired outcome, such as temperature, pressure, and solvent choice.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-fluorophenyl)-1-{3-methylidene-8-azabicyclo[321]octan-8-yl}ethan-1-one is unique due to the presence of the 4-fluorophenyl group, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

2-(4-fluorophenyl)-1-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO/c1-11-8-14-6-7-15(9-11)18(14)16(19)10-12-2-4-13(17)5-3-12/h2-5,14-15H,1,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NECVLOJOGCCOQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC2CCC(C1)N2C(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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